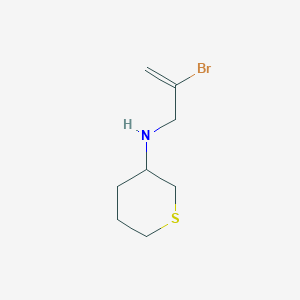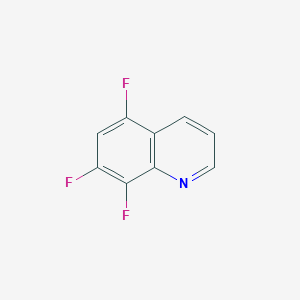
N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine is a fluorinated heterocyclic compound with a molecular weight of 191.15 g/mol. This compound is notable for its unique chemical structure, which includes a trifluoromethyl group attached to a pyridazine ring. The presence of the trifluoromethyl group imparts significant reactivity and selectivity, making it a valuable asset in various research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine can be achieved through several methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and offers good functional group compatibility under neutral conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: The compound is utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards its targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparación Con Compuestos Similares
4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine: This compound shares a similar trifluoromethyl group but differs in the heterocyclic ring structure.
6-Phenyl-pyridazin-3(2H)-one: Another pyridazine derivative with distinct biological activities.
Uniqueness: N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine stands out due to its specific combination of the trifluoromethyl group and the pyridazine ring. This unique structure imparts enhanced reactivity and selectivity, making it particularly valuable in research and industrial applications.
Propiedades
Fórmula molecular |
C7H8F3N3 |
|---|---|
Peso molecular |
191.15 g/mol |
Nombre IUPAC |
N,N-dimethyl-6-(trifluoromethyl)pyridazin-3-amine |
InChI |
InChI=1S/C7H8F3N3/c1-13(2)6-4-3-5(11-12-6)7(8,9)10/h3-4H,1-2H3 |
Clave InChI |
IEHCTPFJRLESIX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NN=C(C=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(dimethylamino)butyl]oxetan-3-amine](/img/structure/B13015220.png)
![1-Azaspiro[4.4]nonan-4-amine](/img/structure/B13015226.png)

![5-Bromo-1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid](/img/structure/B13015237.png)









